Cas no 143759-70-0 (1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-, 1-acetate)
![1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-, 1-acetate structure](https://it.kuujia.com/scimg/cas/143759-70-0x500.png)
143759-70-0 structure
Nome del prodotto:1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-, 1-acetate
1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-, 1-acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-, 1-acetate
- [1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-yl] acetate
- 1-{4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl}-3-(phenylsulfanyl)propan-2-yl acetate
- 1-piperazineethanol, 4-[4,4-bis(4-fluorophenyl)butyl]-alpha-[(phenylthio)methyl]-, acetate (ester)
- 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, acetate(ester)
- CHEMBL58697
- 1-(2-Acetoxy-3-phenylthiopropyl)-4-(4,4-Bis(4-fluorophenyl)butyl)piperazine
- DTXSID70932021
- SCHEMBL9147119
- 143759-70-0
-
- Inchi: InChI=1S/C31H36F2N2O2S/c1-24(36)37-29(23-38-30-6-3-2-4-7-30)22-35-20-18-34(19-21-35)17-5-8-31(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26/h2-4,6-7,9-16,29,31H,5,8,17-23H2,1H3
- Chiave InChI: RBGYRZGPRRMUNF-UHFFFAOYSA-N
- Sorrisi: CC(OC(CN1CCN(CCCC(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)CC1)CSC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 538.24678
- Massa monoisotopica: 538.247
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 38
- Conta legami ruotabili: 13
- Complessità: 649
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.1Ų
- XLogP3: 6.6
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 632.4°C at 760 mmHg
- Punto di infiammabilità: 336.2°C
- Indice di rifrazione: 1.605
- PSA: 32.78
1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-, 1-acetate Letteratura correlata
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
3. Book reviews
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
143759-70-0 (1-Piperazineethanol,4-[4,4-bis(4-fluorophenyl)butyl]-a-[(phenylthio)methyl]-, 1-acetate) Prodotti correlati
- 1564449-98-4(3-bromo-4-chloro-N'-hydroxybenzene-1-carboximidamide)
- 571151-19-4(N-(furan-2-yl)methyl-2-phenylethene-1-sulfonamide)
- 1798037-72-5(4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide)
- 12180-80-2(1,1-Dibenzoylferrocene)
- 1093847-73-4(2-Chloro-N-ethyl-5-iodopyrimidin-4-amine)
- 2002090-15-3(2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol)
- 129446-71-5((4S)-4-Benzyl-L-glutamic Acid)
- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 1374250-07-3(3’-Anhydro Ezetimibe Alcohol Impurity)
- 59108-68-8(1-(2,4,6-trihydroxyphenyl)-2-p-tolylethanone)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
